An In-Depth Technical Guide to the Chemical Structure of 2-(4-Phenoxyphenoxy)acetamide
An In-Depth Technical Guide to the Chemical Structure of 2-(4-Phenoxyphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 2-(4-Phenoxyphenoxy)acetamide. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's properties and potential applications.
Introduction: The Significance of the Phenoxyacetamide Scaffold
The phenoxyacetamide core is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The structural simplicity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutic agents.[2] The title compound, 2-(4-Phenoxyphenoxy)acetamide, incorporates a diaryl ether linkage, a feature known to impart conformational flexibility and influence ligand-receptor interactions. This guide will delve into the specific chemical attributes of this molecule.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-(4-Phenoxyphenoxy)acetamide is characterized by a central 4-phenoxyphenol moiety linked to an acetamide group via an ether bond.
Molecular Formula: C₁₄H₁₃NO₃
Molecular Weight: 243.26 g/mol
IUPAC Name: 2-(4-phenoxyphenoxy)acetamide
A table summarizing the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | N/A |
| Molecular Weight | 243.26 g/mol | N/A |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis of 2-(4-Phenoxyphenoxy)acetamide: A Step-by-Step Protocol
The synthesis of 2-(4-Phenoxyphenoxy)acetamide can be achieved through a two-step process, beginning with the formation of the corresponding phenoxyacetic acid, followed by amidation. This approach offers a reliable and efficient route to the target molecule.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for 2-(4-Phenoxyphenoxy)acetamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid
This step involves a Williamson ether synthesis, a classic and robust method for forming ethers.
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Dissolution: Dissolve 4-phenoxyphenol in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).
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Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
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Alkylation: Add an equimolar amount of an α-haloacetic acid derivative, such as chloroacetic acid, dropwise to the reaction mixture. The use of an α-halo ester, like ethyl chloroacetate, is also a common variation.[3]
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. If an ester was used, the resulting product would be ethyl 2-(4-phenoxyphenoxy)acetate, which would then be hydrolyzed to the carboxylic acid using a base like sodium hydroxide followed by acidification. If the acid was used directly, the filtrate is acidified with a dilute mineral acid (e.g., HCl) to precipitate the 2-(4-phenoxyphenoxy)acetic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Amidation of 2-(4-Phenoxyphenoxy)acetic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.
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Activation: Dissolve the 2-(4-phenoxyphenoxy)acetic acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt). These reagents convert the carboxylic acid into a more reactive intermediate.
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Ammonia Source: Introduce a source of ammonia into the reaction mixture. This can be in the form of aqueous ammonia, or by bubbling ammonia gas through the solution.
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Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.
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Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may involve washing with dilute acid and base to remove unreacted starting materials and byproducts. The final product, 2-(4-Phenoxyphenoxy)acetamide, can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the acetamide side chain, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around δ 4.5-5.0 ppm. The two amide protons will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the amide will be the most downfield signal, typically above 165 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbons attached to oxygen appearing at the lower end of this range. The methylene carbon will have a characteristic chemical shift in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
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C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
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N-H bending (Amide II): An absorption band in the region of 1600-1650 cm⁻¹.
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C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkages, typically found in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.
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C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 243. The fragmentation pattern would likely involve cleavage of the ether and amide bonds, leading to characteristic fragment ions.
Potential Biological Activity and Applications
While specific biological data for 2-(4-Phenoxyphenoxy)acetamide is not yet available in the public domain, the broader class of phenoxyacetamide derivatives has shown significant promise in various therapeutic areas. Studies on related compounds have demonstrated activities such as:
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Anticancer Activity: Several phenoxyacetamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1]
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Anti-inflammatory and Analgesic Activity: The phenoxyacetamide scaffold has been explored for the development of new anti-inflammatory and analgesic agents.
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Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[6]
The unique structural features of 2-(4-Phenoxyphenoxy)acetamide, particularly the extended aromatic system, warrant further investigation into its biological profile. It represents a promising candidate for screening in various biological assays to uncover its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and expected analytical characteristics of 2-(4-Phenoxyphenoxy)acetamide. The synthetic route presented is based on well-established and reliable chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of this compound. Given the diverse biological activities associated with the phenoxyacetamide scaffold, 2-(4-Phenoxyphenoxy)acetamide stands as a molecule of interest for further research and development in the pharmaceutical sciences.
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